molecular formula C17H14BF4NO3 B605153 阿考西博醇 CAS No. 1266084-51-8

阿考西博醇

货号: B605153
CAS 编号: 1266084-51-8
分子量: 367.1 g/mol
InChI 键: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .


Synthesis Analysis

Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .


Molecular Structure Analysis

Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .


Chemical Reactions Analysis

Acoziborole is a structurally novel drug described as a benzoxaborole derivative .

科学研究应用

人类非洲锥虫病(HAT)的治疗

阿考西博醇是一种新型含硼化合物,作为治疗人类非洲锥虫病(HAT,也称为昏睡病)的口服药物而开发 {svg_1}. 它已在法国的 128 名来自撒哈拉以南非洲的健康成年男性中进行评估 {svg_2}. 研究表明,阿考西博醇可以安全地评估用于患者,作为潜在的单剂量口服治疗方案,用于治疗两种阶段的冈比亚锥虫病 {svg_3}.

单剂量口服治疗

阿考西博醇正在被开发为一种新的单剂量口服治疗冈比亚锥虫病的治疗方法。 昏睡病 {svg_4}. 开发另一种口服药物,特别是可以作为单日单剂量治疗的药物,可以简化给药并加强持续消除该疾病的努力 {svg_5}.

晚期 HAT 的治疗

与 Anacor Pharmaceuticals 和 Scynexis 合作,被忽视疾病药物倡议已发现阿考西博醇是另一种用于治疗晚期 HAT 的口服药物 {svg_6}. 在临床前试验中,阿考西博醇已被证明是针对冈比亚布鲁氏锥虫的有效抗菌剂 {svg_7}.

早期 HAT 的治疗

一项在刚果民主共和国和几内亚医院进行的 II/III 期研究评估了阿考西博醇作为潜在的单剂量疾病阶段无关口服治疗方案的安全性有效性 {svg_8}. 在 41 名早期 g-HAT 患者中,18 个月的治疗成功率为 100% {svg_9}.

患有 HAT 的儿童的治疗

ACOZI-KIDS 旨在开发和注册阿考西博醇作为治疗由冈比亚锥虫引起的 1 阶段和 2 阶段昏睡病的儿童的单剂量口服治疗方案 {svg_10}.

对全球消除目标的贡献

如果单剂量治疗方案阿考西博醇被证明是安全有效的,它将为国家计划提供更好的工具,帮助实现全球消除目标 {svg_11}.

作用机制

Target of Action

Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .

Mode of Action

Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .

Biochemical Pathways

It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.

Pharmacokinetics

In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .

Result of Action

The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .

安全和危害

Acoziborole was well tolerated at all doses tested; no dose-related adverse events were observed . The study shows that acoziborole has a favorable safety profile, with no significant drug-related safety signals reported .

未来方向

The Drugs for Neglected Diseases initiative (DNDi) and Sanofi announce treatment success rates of up to 95% from a Phase II/III study investigating the safety and efficacy of single-dose acoziborole . This raises hope for the elimination of sleeping sickness in Africa .

生化分析

Biochemical Properties

These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Cellular Effects

Acoziborole has shown significant effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis . It has been found to cause significant perturbations in S-adenosyl-L-methionine metabolism in T. brucei

Molecular Mechanism

It has been suggested that it may involve host-parasite co-metabolic activation . This involves a metabolic enzymatic cascade dependent on a host-pathogen interaction that determines the potency of a series of benzoxaborole compounds against T. brucei .

Temporal Effects in Laboratory Settings

Acoziborole has been observed to have a long elimination half-life of approximately 400 hours . It appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours, after which a slow decrease is quantifiable until 14 weeks after dosing .

Dosage Effects in Animal Models

It has been shown to be well-tolerated at all doses tested in human trials, with no dose-related adverse events observed .

Metabolic Pathways

The metabolic pathways that Acoziborole is involved in are not fully understood. It has been suggested that it may be involved in the metabolism of S-adenosyl-L-methionine in T. brucei .

Transport and Distribution

It has been observed to appear rapidly in plasma following oral administration .

属性

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336035
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266084-51-8
Record name SCYX-7158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acoziborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOZIBOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).
Quantity
5.5 L
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two
Name
Quantity
865 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Quantity
3 L
Type
solvent
Reaction Step Eight

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。